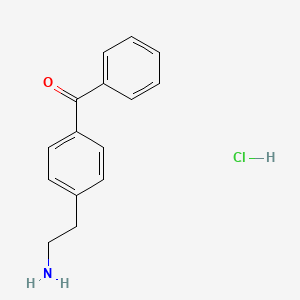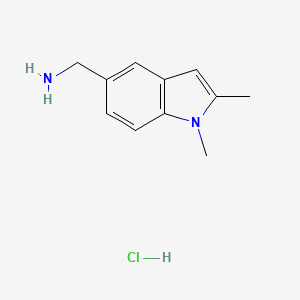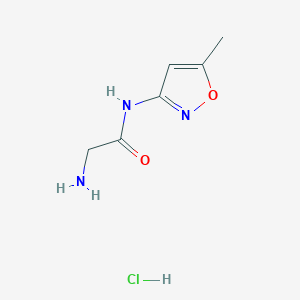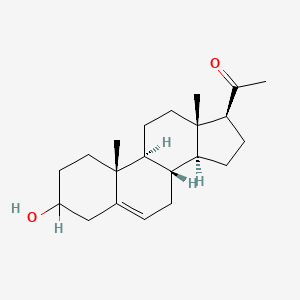![molecular formula C9H13Cl2N3S B7853965 2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B7853965.png)
2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the imidazole ring and the introduction of the amine group. Common synthetic routes include:
Thiophene Synthesis: : Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of ketones with α-haloketones in the presence of elemental sulfur and a base.
Imidazole Formation: : The imidazole ring can be formed through the cyclization of 1,2-diamines with α-haloketones or α-haloaldehydes.
Amine Introduction: : The amine group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, acidic or basic conditions.
Reduction: : LiAlH4, NaBH4, in anhydrous ether or alcohol solvents.
Substitution: : Alkyl halides, amines, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols or amines.
Substitution: : Substituted imidazoles or thiophenes.
Scientific Research Applications
2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biology: : The compound can serve as a probe in biological studies to understand the interaction with various biomolecules.
Material Science: : It can be utilized in the development of advanced materials with specific electronic or optical properties.
Industry: : It can be employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride can be compared with other similar compounds such as:
2-(4-(thiophen-2-yl)phenyl)ethan-1-amine: : Similar structure but lacks the imidazole ring.
2-(4-(thiophen-2-yl)imidazol-5-yl)ethanol: : Similar structure but has a hydroxyl group instead of an amine group.
2-(4-(thiophen-2-yl)imidazol-5-yl)ethanamine: : Similar structure but without the dihydrochloride salt form.
Properties
IUPAC Name |
2-(4-thiophen-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S.2ClH/c10-4-3-7-9(12-6-11-7)8-2-1-5-13-8;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBRWSBTWVWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(NC=N2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[3-(Dimethylamino)propoxy]pyridin-3-amine;dihydrochloride](/img/structure/B7853924.png)

![2-{4-[Benzyl(methyl)amino]phenyl}acetic acid hydrochloride](/img/structure/B7853940.png)

![(2E)-1-{2,7-diazaspiro[4.4]nonan-2-yl}-3-(4-methoxyphenyl)prop-2-en-1-one hydrochloride](/img/structure/B7853966.png)


![2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7853987.png)

